[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid
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Overview
Description
[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of an amino group, a methanesulfinyl group, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of appropriate phosphonates with amines under controlled conditions. For example, the reaction of dialkyl phosphonates with amines in the presence of a base can yield the desired product . Another method involves the use of phosphonodiamides, which can be hydrolyzed to produce phosphonic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and improve yields . Additionally, microwave irradiation has been employed to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group can yield sulfone derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
Chemistry
In chemistry, [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the phosphonic acid group can mimic the phosphate group in biological systems, making it a valuable tool for studying enzyme mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific molecular targets .
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for use in a wide range of industrial applications .
Mechanism of Action
The mechanism of action of [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzymes, leading to inhibition or modulation of their activity . The methanesulfinyl group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid: A simpler compound with similar functional groups.
Aminophosphonates: Compounds with an amino group and a phosphonic acid group.
Phosphonopeptides: Peptides containing phosphonic acid groups.
Uniqueness
[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group allows for additional redox chemistry and potential interactions with biological targets that are not possible with simpler phosphonic acids .
Properties
CAS No. |
114023-39-1 |
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Molecular Formula |
C3H10NO4PS |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
(1-amino-2-methylsulfinylethyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO4PS/c1-10(8)2-3(4)9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |
InChI Key |
YOAWFLUSTUMHAY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(N)P(=O)(O)O |
Origin of Product |
United States |
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